![molecular formula C20H22N2O2 B7535489 3-methyl-N-[2-oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl]benzamide](/img/structure/B7535489.png)
3-methyl-N-[2-oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-N-[2-oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl]benzamide, also known as T0901317, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It is a selective agonist for liver X receptors (LXRs), which are nuclear receptors that play a crucial role in regulating cholesterol and lipid metabolism.
Mécanisme D'action
3-methyl-N-[2-oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl]benzamide is a selective agonist for LXR, which regulates cholesterol and lipid metabolism by modulating the expression of genes involved in these pathways. Upon binding to LXR, this compound induces conformational changes that allow the receptor to interact with coactivator proteins and bind to DNA. This results in the upregulation of genes involved in cholesterol efflux, lipid metabolism, and inflammation.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects, including the upregulation of genes involved in cholesterol efflux, lipid metabolism, and inflammation. It has also been shown to reduce plaque formation and inflammation in animal models of atherosclerosis, improve cognitive function and reduce amyloid-beta deposition in mouse models of Alzheimer's disease, and inhibit tumor growth and induce apoptosis in various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-methyl-N-[2-oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl]benzamide in lab experiments is its selectivity for LXR, which allows for the specific modulation of cholesterol and lipid metabolism pathways. However, one limitation is its potential toxicity, as high doses of this compound have been shown to induce liver toxicity in animal models.
Orientations Futures
There are several future directions for the study of 3-methyl-N-[2-oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl]benzamide, including its potential therapeutic applications in other diseases such as diabetes and metabolic syndrome. Additionally, further research is needed to understand the mechanisms by which this compound induces liver toxicity and to develop safer analogs with similar therapeutic effects. Finally, the development of novel drug delivery systems for this compound could improve its efficacy and reduce potential side effects.
Méthodes De Synthèse
The synthesis of 3-methyl-N-[2-oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl]benzamide involves several steps, starting with the reaction of 3-methylbenzoyl chloride with 2-aminoethyl-1-tetralone to form 3-methyl-N-(1-tetralin-2-ylmethyl)benzamide. This intermediate is then reacted with oxalyl chloride and dimethylformamide to form 2-chloro-N-(1-tetralin-2-ylmethyl)acetamide. Finally, the reaction of this intermediate with 2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)acetic acid in the presence of triethylamine and N,N'-dicyclohexylcarbodiimide yields this compound.
Applications De Recherche Scientifique
3-methyl-N-[2-oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl]benzamide has been extensively studied for its potential therapeutic applications in various diseases, including atherosclerosis, Alzheimer's disease, and cancer. In atherosclerosis, this compound has been shown to reduce plaque formation and inflammation in animal models. In Alzheimer's disease, this compound has been shown to improve cognitive function and reduce amyloid-beta deposition in mouse models. In cancer, this compound has been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines.
Propriétés
IUPAC Name |
3-methyl-N-[2-oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-14-6-4-9-16(12-14)20(24)21-13-19(23)22-18-11-5-8-15-7-2-3-10-17(15)18/h2-4,6-7,9-10,12,18H,5,8,11,13H2,1H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTZEHLQMFKTFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC(=O)NC2CCCC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4,5-Dimethyl-1,3-oxazol-2-yl)-3-[1-(pyridin-2-ylmethyl)piperidin-4-yl]urea](/img/structure/B7535408.png)
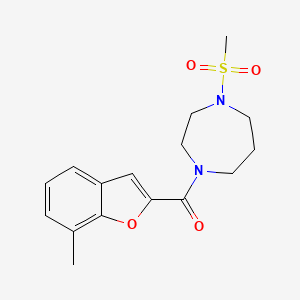
![1-[1-(4-Cyanophenyl)ethyl]-3-(1,3-dioxoisoindol-5-yl)urea](/img/structure/B7535417.png)
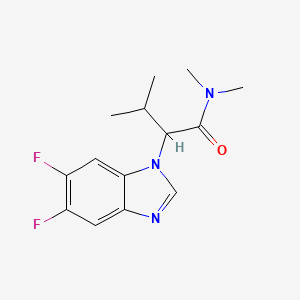

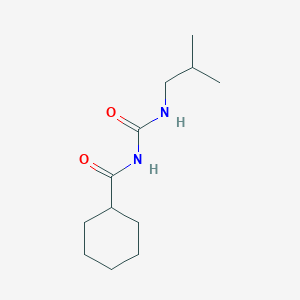
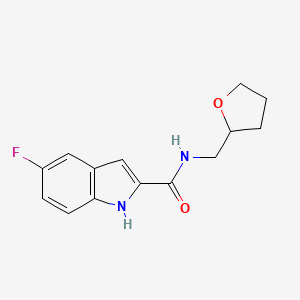
![7-methyl-N-[5-(4-methylpiperazin-1-yl)pyridin-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B7535447.png)
![(4-Oxopyrimido[2,1-b][1,3]benzothiazol-2-yl)methyl 2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)acetate](/img/structure/B7535454.png)
![2-(2,3-dihydroindol-1-yl)-N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]propanamide](/img/structure/B7535461.png)
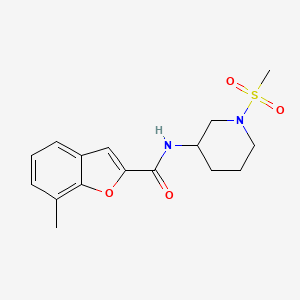

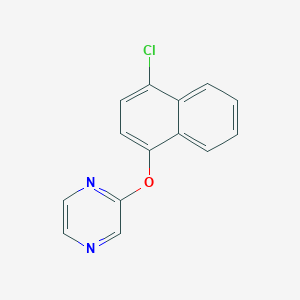
![2,6-difluoro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B7535516.png)